Nadide phosphate monosodium Nadide phosphate monosodium Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH). (Dorland, 27th ed)
Brand Name: Vulcanchem
CAS No.: 1184-16-3
VCID: VC0001970
InChI: InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14?,15-,16?,20?,21?;/m1./s1
SMILES: C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
Molecular Formula: C21H27N7NaO17P3
Molecular Weight: 765.4 g/mol

Nadide phosphate monosodium

CAS No.: 1184-16-3

Cat. No.: VC0001970

Molecular Formula: C21H27N7NaO17P3

Molecular Weight: 765.4 g/mol

* For research use only. Not for human or veterinary use.

Nadide phosphate monosodium - 1184-16-3

CAS No. 1184-16-3
Molecular Formula C21H27N7NaO17P3
Molecular Weight 765.4 g/mol
IUPAC Name sodium;[[(2R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14?,15-,16?,20?,21?;/m1./s1
Standard InChI Key JNUMDLCHLVUHFS-HLFIWPCTSA-M
Isomeric SMILES C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H27N7O17P3NaxH2O\text{C}_{21}\text{H}_{27}\text{N}_7\text{O}_{17}\text{P}_3\text{Na} \cdot x\text{H}_2\text{O}
Molecular Weight (Anhydrous)765.5 g/mol
Storage Conditions2–8°C
Optical ActivityUnspecified

Hydration States and Stability

The compound typically exists as a trihydrate (x=3x = 3) under standard storage conditions, though the exact water content (xx) may vary with humidity and temperature . Its hygroscopic nature necessitates airtight packaging to prevent decomposition, as the sodium ion facilitates solubility in aqueous media while the phosphate groups enhance thermal stability .

Biosynthetic Pathways and Metabolic Roles

Electron Transfer Mechanisms

As the oxidized form of NADPH, Nadide phosphate monosodium participates in anabolic reactions by accepting electrons during carbohydrate, lipid, and nucleic acid synthesis. The reduced NADPH donates electrons to:

  • Glutathione reductase, mitigating oxidative damage by regenerating reduced glutathione .

  • Cytochrome P450 enzymes, facilitating detoxification and steroidogenesis .

  • Fatty acid synthase, enabling the reduction of carbonyl groups during lipid formation .

Industrial and Research Applications

Pharmaceutical Development

  • Antioxidant therapies: Enhancing cellular NADPH levels to combat oxidative stress in neurodegenerative diseases .

  • Cancer metabolism: Targeting NADPH overproduction in tumor cells to induce metabolic crisis .

Analytical Chemistry

The compound serves as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry for quantifying NADPH/NADP+^+ ratios in metabolic assays . Its UV absorbance at 260 nm (ε=18,000M1cm1\varepsilon = 18,000 \, \text{M}^{-1}\text{cm}^{-1}) enables precise spectrophotometric detection .

Comparative Analysis with Related Compounds

Monosodium Phosphate Hydrate

While both compounds contain sodium and phosphate groups, monosodium phosphate hydrate (NaH2PO4nH2O\text{NaH}_2\text{PO}_4 \cdot n\text{H}_2\text{O}) lacks the nucleotide moiety critical for redox activity .

Table 2: Compositional Comparison (Per kg)

ComponentNadide Phosphate MonosodiumMonosodium Phosphate Hydrate
Phosphorus200 g200 g
Sodium160 g160 g
Organic CarbonPresentAbsent
Redox ActivityHighNone

Future Directions and Challenges

Mechanistic Studies

Elucidating the structural determinants of Nadide phosphate monosodium’s enzyme interactions remains a priority. X-ray crystallography and molecular dynamics simulations could map binding interfaces with phosphodiesterases, guiding rational drug design .

Clinical Translation

Prospective studies must address:

  • Bioavailability: Developing prodrugs to enhance cellular uptake.

  • Toxicity profiles: Assessing long-term effects in mammalian models.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator